N,5-dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N,5-Dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities
Preparation Methods
The synthesis of N,5-dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,5-Dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antibacterial, cytotoxic, antifungal, and antitumor agent.
Industry: Its stability and reactivity make it suitable for use in industrial processes, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,5-dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity and metabolic stability . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N,5-Dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the position of the difluoromethyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar structural features but may exhibit different biological activities due to the position of the difluoromethyl group.
Cyclopropyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds contain cyclopropyl groups at different positions, affecting their chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F2N4O |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
N,5-dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H14F2N4O/c15-12(16)11-5-10(7-1-2-7)19-13-9(6-17-20(11)13)14(21)18-8-3-4-8/h5-8,12H,1-4H2,(H,18,21) |
InChI Key |
RFRFTVYWDQEFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CC4 |
Origin of Product |
United States |
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